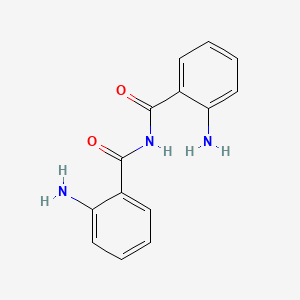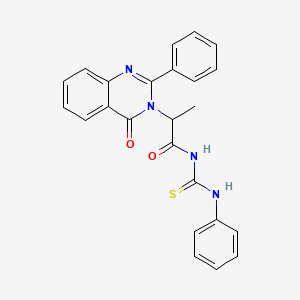
Molybdenum--nickel (6/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum–nickel (6/1) is a compound consisting of molybdenum and nickel in a 6:1 ratio. This compound is known for its unique properties and applications in various fields, including catalysis, metallurgy, and materials science. The combination of molybdenum and nickel results in a material that exhibits excellent mechanical strength, thermal stability, and resistance to corrosion.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of molybdenum–nickel (6/1) can be achieved through various synthetic routes. One common method involves the co-precipitation of molybdenum and nickel salts, followed by reduction in a hydrogen atmosphere. The reaction conditions typically include high temperatures and controlled atmospheres to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of molybdenum–nickel (6/1) often involves the use of high-temperature furnaces and specialized equipment to maintain the necessary reaction conditions. The process may include steps such as roasting, reduction, and sintering to achieve the final product. The use of advanced techniques such as plasma spraying can also enhance the properties of the compound .
化学反应分析
Types of Reactions
Molybdenum–nickel (6/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Substitution: Substitution reactions may occur with halogens, resulting in the formation of molybdenum and nickel halides.
Major Products Formed
The major products formed from these reactions include molybdenum trioxide, nickel oxide, and various halides, depending on the specific reagents and conditions used .
科学研究应用
Molybdenum–nickel (6/1) has a wide range of scientific research applications:
作用机制
The mechanism of action of molybdenum–nickel (6/1) involves its interaction with various molecular targets and pathways. In catalysis, the compound’s high surface area and active sites facilitate the adsorption and transformation of reactants. The synergistic effect of molybdenum and nickel enhances the catalytic activity, making it an effective catalyst for hydrogen evolution reactions . In biological applications, the compound’s ability to generate reactive oxygen species contributes to its antibacterial properties .
相似化合物的比较
Molybdenum–nickel (6/1) can be compared with other similar compounds, such as:
Molybdenum–cobalt: Similar in catalytic properties but with different electronic and structural characteristics.
Nickel–tungsten: Exhibits higher thermal stability but may have different catalytic activities.
Molybdenum–tungsten: Shares similar refractory properties but differs in specific applications and performance
The uniqueness of molybdenum–nickel (6/1) lies in its combination of mechanical strength, thermal stability, and catalytic efficiency, making it a versatile compound for various scientific and industrial applications.
属性
CAS 编号 |
73855-99-9 |
|---|---|
分子式 |
Mo6Ni |
分子量 |
634.4 g/mol |
IUPAC 名称 |
molybdenum;nickel |
InChI |
InChI=1S/6Mo.Ni |
InChI 键 |
GBTIOOALZVXMIA-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


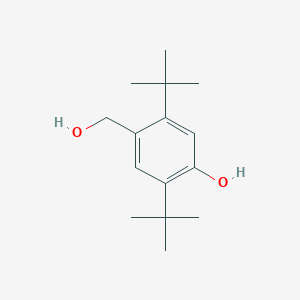
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
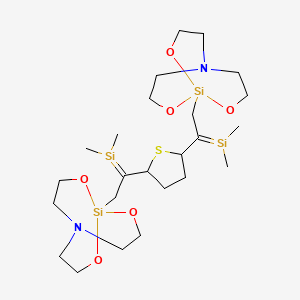
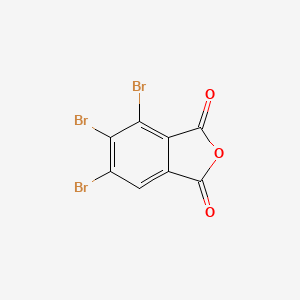
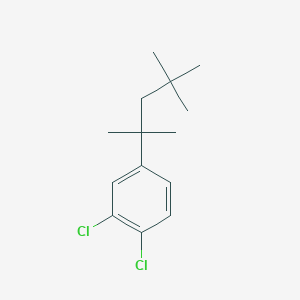

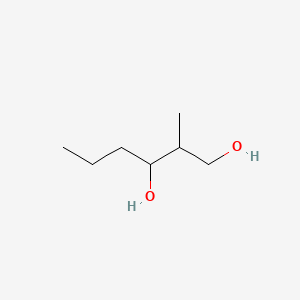
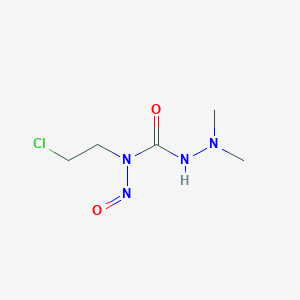
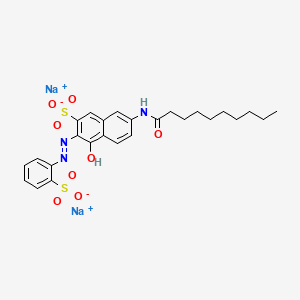
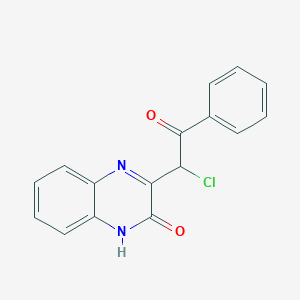
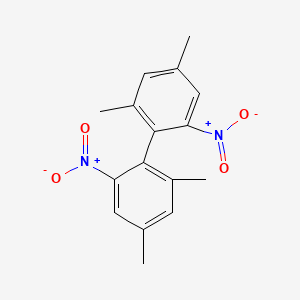
![(2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14459246.png)
